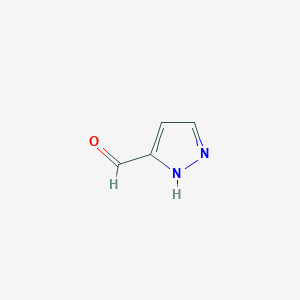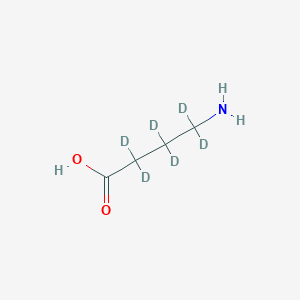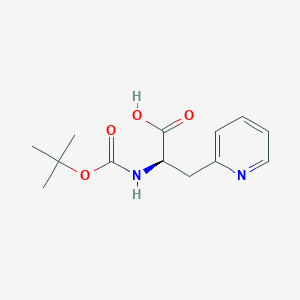![molecular formula C14H15NO B031756 [4-(4-Methoxyphenyl)phenyl]methanamine CAS No. 769073-20-3](/img/structure/B31756.png)
[4-(4-Methoxyphenyl)phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Methoxyphenyl)phenyl]methanamine represents a chemical compound with potential interest in various fields of chemistry due to its unique structure and properties. Its relevance spans from being a starting material in synthetic chemistry to applications in material science.
Synthesis Analysis
The synthesis of derivatives related to [4-(4-Methoxyphenyl)phenyl]methanamine involves Schiff bases reduction routes, showcasing a method to create compounds with potential applications in the synthesis of azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).
Molecular Structure Analysis
Structural investigations reveal the compound's crystallization in different crystal systems, exhibiting specific molecular interactions such as hydrogen bonding and secondary intermolecular interactions, contributing to the stability of its molecular structure (Akkurt et al., 2003).
Chemical Reactions and Properties
[4-(4-Methoxyphenyl)phenyl]methanamine and its derivatives exhibit selective dual 5-HT and NA reuptake pharmacology, highlighting the compound's chemical reactivity and potential therapeutic properties (Whitlock, Blagg, & Fish, 2008).
Physical Properties Analysis
Studies on derivatives have demonstrated the compound's solid-state properties, including its crystalline nature and stability under various conditions. Such properties are essential for its applications in material science and pharmaceuticals (Umarani, Thiruvalluvar, & Raja, 2018).
Chemical Properties Analysis
The compound's chemical properties, such as its reactivity towards different chemical agents and its potential as a chemosensor for specific ions, have been explored. These properties are pivotal for developing novel sensors and reagents (Tharmaraj, Devi, & Pitchumani, 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Characterization
- The compound has been utilized in the synthesis of complex molecules through various chemical reactions, such as the condensation routes, demonstrating its versatility as a building block in organic synthesis. For instance, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized using a polyphosphoric acid condensation route, highlighting a high-yielding process and its characterization by spectroscopic techniques (Shimoga, Shin, & Kim, 2018).
Material Science Applications
- Arylamine derivatives have been investigated for their photophysical properties and potential use as fluorescent pH sensors. The study on substituted triarylamines, including methoxyphenyl functionalized compounds, revealed solvent-dependent Stokes shifts and pH-dependent absorptions and emissions. This suggests their applicability in designing pH sensors for various environments (Hu, Chen, Wang, Lu, & Wang, 2013).
Catalytic Applications
- The compound has been a precursor in the synthesis of catalysts for transfer hydrogenation reactions, illustrating its role in creating efficient and high-yield chemical processes. For example, (4-Phenylquinazolin-2-yl)methanamine, derived from [4-(4-Methoxyphenyl)phenyl]methanamine, was used to produce ruthenium(II) complexes that showed excellent performance in transfer hydrogenation of acetophenone derivatives (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Pharmaceutical and Medicinal Chemistry
- Research has explored the structural modifications and synthesis of new compounds with potential therapeutic applications. For example, the synthesis and characterization of Schiff bases derived from 4-nitrocinnamaldehyde, where the methoxyphenyl group plays a critical role in the molecular structure, have been studied for their electronic properties and potential in developing nonlinear optical materials (Ani et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(4-methoxyphenyl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9H,10,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMYHDWDAGSRFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methoxyphenyl)phenyl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



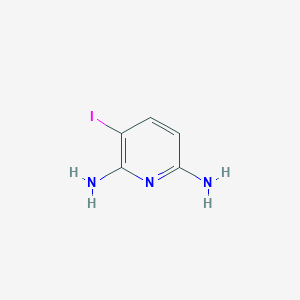
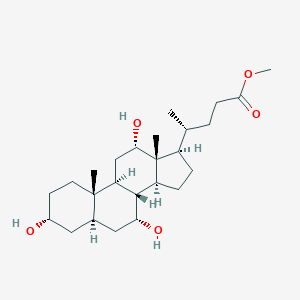
![1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid](/img/structure/B31686.png)
